N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine
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Overview
Description
N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 4-chloropyridine-2-amine with 2,4,6-trimethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and fibrosis, such as collagen prolyl 4-hydroxylases and vascular endothelial growth factor receptor 2 (VEGFR-2).
Pathways Involved: The compound inhibits the expression of collagen and other fibrotic markers, thereby reducing fibrosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloropyridin-2-yl)-2,2-dimethylpropionamide: Similar in structure but with different substituents on the pyrimidine ring.
2-(4-chloropyridin-2-yl)-N-(2,4-dimethylphenyl)pyrimidine-4,6-diamine: Another compound with similar core structures but different functional groups.
Uniqueness
N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct pharmacological properties. Its ability to inhibit collagen expression and its potential antifibrotic activity make it a promising candidate for further research and development .
Properties
Molecular Formula |
C11H12ClN5 |
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Molecular Weight |
249.70 g/mol |
IUPAC Name |
2-N-(4-chloropyridin-2-yl)-4-N,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H12ClN5/c1-7-5-9(13-2)16-11(15-7)17-10-6-8(12)3-4-14-10/h3-6H,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
SCUOUSBRCNBNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC=CC(=C2)Cl)NC |
Origin of Product |
United States |
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